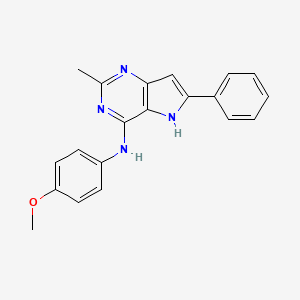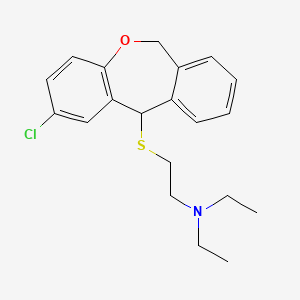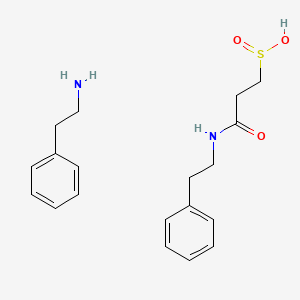
Delphonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delphonine is a toxic diterpenoid alkaloid found in plants from the Delphinium (larkspur) and Atragene (a clematis) genera, both in the family Ranunculaceae . It is closely related in structure and effects to aconitine, another well-known diterpenoid alkaloid . This compound acts as an allosteric modulator of voltage-gated sodium channels, producing effects such as low blood pressure, slowed heart rate, and abnormal heart rhythms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of delphonine involves several steps, starting from simpler diterpenoid precursors. One of the earliest reports of the isolation of this compound was from Delphinium staphisagria seeds . The synthetic routes typically involve the use of chiral intermediates and complex cyclization reactions to form the characteristic polycyclic structure of this compound .
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. the extraction from natural sources, such as Delphinium plants, remains a primary method for obtaining this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Delphonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially leading to new derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core polycyclic structure but have different functional groups attached. These derivatives can exhibit different biological activities and toxicities .
Applications De Recherche Scientifique
Mécanisme D'action
Delphonine exerts its effects by acting as an allosteric modulator of voltage-gated sodium channels . This modulation alters the flow of sodium ions across cell membranes, leading to changes in cellular excitability and conduction. The primary molecular targets of this compound are the sodium channels in nerve and muscle cells, which are crucial for the transmission of electrical signals .
Comparaison Avec Des Composés Similaires
Delphonine is similar to other diterpenoid alkaloids such as aconitine and lappaconitine . These compounds share a similar polycyclic structure and act on voltage-gated sodium channels. this compound is unique in its specific binding affinity and the particular effects it produces on the cardiovascular system . The similar compounds include:
Aconitine: Known for its potent effects on the heart and nervous system.
Lappaconitine: Used in traditional medicine for its analgesic properties.
Propriétés
Numéro CAS |
466-23-9 |
|---|---|
Formule moléculaire |
C24H39NO7 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol |
InChI |
InChI=1S/C24H39NO7/c1-25-10-21(11-29-2)7-6-13(30-3)24-12-8-22(27)14(31-4)9-23(28,15(12)20(22)26)16(19(24)25)17(32-5)18(21)24/h12-20,26-28H,6-11H2,1-5H3 |
Clé InChI |
XAKOYAMWNDGMFV-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC)OC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















